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molecular formula C5H11NO3 B1641679 Methyl 2-amino-3-hydroxy-2-methylpropanoate

Methyl 2-amino-3-hydroxy-2-methylpropanoate

Cat. No. B1641679
M. Wt: 133.15 g/mol
InChI Key: VKHHAZQVRNQDHW-UHFFFAOYSA-N
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Patent
US07560477B2

Procedure details

A stirring solution of α-methyl-DL-Serine (1 g, 8.39 mmol) in MeOH (40 mL) in a flame dried round bottom flask under an inert atmosphere was cooled to 0° C. and SOCl2 (1.84 mL, 25.19 mmol) was slowly added. After addition of the SOCl2 was complete, the reaction mixture was stirred 12 h at rt and then concentrated in vacuo to a white solid that was used directly in the next reaction.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
1.84 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]([OH:8])=[O:7])([CH2:4][OH:5])[NH2:3].O=S(Cl)Cl.[CH3:13]O>>[CH3:13][O:7][C:6](=[O:8])[C:2]([NH2:3])([CH3:1])[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(N)(CO)C(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.84 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred 12 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a white solid that
CUSTOM
Type
CUSTOM
Details
was used directly in the next reaction

Outcomes

Product
Details
Reaction Time
12 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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